CZC-25146
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CZC-25146 是一种有效的口服活性富含亮氨酸重复激酶 2 (LRRK2) 抑制剂。 它在抑制野生型和突变型 LRRK2 方面表现出显著的功效,使其成为研究诸如帕金森病等神经退行性疾病的宝贵化合物 .
科学研究应用
CZC-25146 具有广泛的科学研究应用,包括:
化学: 它被用作工具化合物来研究 LRRK2 的抑制及其对各种生化途径的影响。
生物学: 它被用于研究 LRRK2 在细胞过程中的作用及其在神经退行性疾病中的参与。
医学: 它正在被探索作为治疗帕金森病和其他神经退行性疾病的潜在治疗剂。
作用机制
CZC-25146 通过抑制 LRRK2 的活性发挥作用。它与 LRRK2 的 ATP 结合位点结合,阻止其磷酸化和随后的激活。 这种抑制导致 LRRK2 介导的下游信号通路减少,最终导致神经保护和减少神经元损伤 .
生化分析
Biochemical Properties
Czc-25146 plays a crucial role in biochemical reactions, particularly as an inhibitor of LRRK2 . It interacts with enzymes such as PLK4, GAK, TNK1, CAMKK2, and PIP4K2C . The nature of these interactions is primarily inhibitory, with this compound acting as a potent, reversible, and ATP-competitive inhibitor .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by preventing mutant LRRK2-induced injury of neurons in vitro . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds with biomolecules, inhibits enzymes, and induces changes in gene expression . Its mechanism of action primarily involves inhibiting the activity of LRRK2, a kinase involved in Parkinson’s disease .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound has shown stability and long-term effects on cellular function . It has limited blood-brain barrier penetration .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At a dosage of 250 mg/kg, it reduces the ATZ polymer levels in over-expressing human polymeric ATZ mice
Metabolic Pathways
Given its role as a LRRK2 inhibitor, it likely interacts with enzymes or cofactors involved in the metabolic pathways of this kinase .
Transport and Distribution
It exhibits relatively good pharmacokinetic properties and an extensive distribution throughout the animal body following intravenous injection into mice .
准备方法
合成路线和反应条件
CZC-25146 通过一个多步骤过程合成,涉及形成氟二氨基嘧啶核心。关键步骤包括:
嘧啶核心的形成: 这涉及在特定条件下将 2,4-二氯-5-氟嘧啶与 2-甲氧基-4-吗啉代苯胺反应以形成中间化合物。
工业生产方法
This compound 的工业生产涉及扩大合成路线,优化反应条件以确保高产率和纯度。该过程包括:
反应条件优化: 这涉及微调温度、溶剂和反应时间等参数以最大限度地提高产率。
化学反应分析
反应类型
CZC-25146 经历多种类型的化学反应,包括:
氧化: 在特定条件下,它可以被氧化以形成氧化衍生物。
还原: 它可以被还原以形成还原衍生物。
取代: 它经历取代反应,特别是在氟和氨基上.
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 常见的还原剂包括硼氢化钠和氢化铝锂。
取代: 常见的试剂包括亲核试剂,如胺和硫醇.
主要产品
相似化合物的比较
类似化合物
GNE-7915: 另一种具有类似功效的有效 LRRK2 抑制剂。
MLi-2: 一种具有高活性的选择性 LRRK2 抑制剂。
PF-06447475: 一种众所周知的 LRRK2 抑制剂,用于各种研究
CZC-25146 的独特性
This compound 的独特性在于它对野生型和突变型 LRRK2 具有高选择性和效力。 它还表现出良好的药代动力学特性,使其成为体内研究的宝贵工具 .
属性
IUPAC Name |
N-[2-[[5-fluoro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN6O4S/c1-32-20-13-15(29-9-11-33-12-10-29)7-8-19(20)26-22-24-14-16(23)21(27-22)25-17-5-3-4-6-18(17)28-34(2,30)31/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHHOTZUJIXPJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN6O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of CZC-25146?
A: this compound is a potent and selective inhibitor of Leucine-rich repeat kinase-2 (LRRK2) kinase activity. [, ] While the exact mechanism linking LRRK2 to AATD is still under investigation, studies suggest that this compound exerts its therapeutic effect by inhibiting LRRK2 kinase activity, subsequently inducing autophagy and reducing the accumulation of misfolded alpha-1 antitrypsin (AAT) protein, known as polymers, in hepatocytes. []
Q2: What evidence supports the use of this compound in treating AATD?
A: Preclinical studies using both in vitro and in vivo models have provided promising results. In a study using patient-derived induced pluripotent stem cells (iPSCs) and a CHO cell model of AATD, this compound effectively reduced polymer load, increased the secretion of functional AAT, and decreased the production of inflammatory cytokines. [] Furthermore, in a mouse model of AATD, this compound treatment significantly reduced liver polymer accumulation without causing noticeable toxicity. []
Q3: Has this compound shown efficacy in models of other diseases?
A: Beyond AATD, this compound has demonstrated neuroprotective properties in models of Parkinson’s disease (PD). In a study utilizing C. elegans expressing mutant LRRK2, administration of this compound provided dose-dependent neuroprotection against dopaminergic neurodegeneration. [] Similarly, this compound successfully prevented mutant LRRK2-induced injury in both rodent and human neuronal cultures. []
Q4: What are the limitations of current research on this compound?
A: While preclinical data on this compound appears promising, further research is needed to determine its safety and efficacy in humans. Additionally, research utilizing iPSC-derived neurons carrying a common LRRK2 risk allele highlights the inherent variability in studying idiopathic diseases. [] This suggests future studies may need to adopt approaches similar to large genome-wide association studies to obtain sufficient statistical power. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。